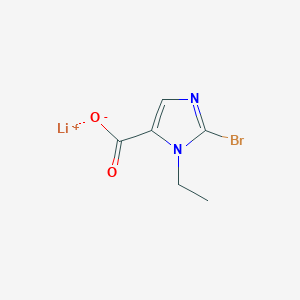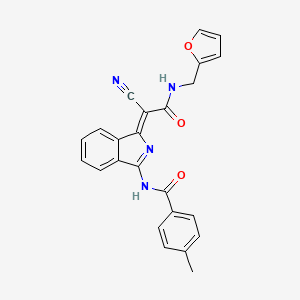
lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate is represented by the Inchi Code: 1S/C6H7BrN2O2.Li/c1-2-9-4 (5 (10)11)3-8-6 (9)7;/h3H,2H2,1H3, (H,10,11);/q;+1/p-1 .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical and Chemical Properties Analysis
The this compound has a molecular weight of 224.97 . It is a powder at room temperature .科学的研究の応用
Dynamics in Ionic Liquid Mixtures
Research by Nanda (2016) explored the dynamics of ionic liquid (ILs)–H2O–Li+ salt mixtures, focusing on imidazolium-based ILs such as 1-butyl-3-methylimidazolium bromide and 1-octyl-3-methylimidazolium bromide. The study, conducted using NMR spectroscopy, revealed insights into the acidity and hydrogen bonding interactions in these mixtures, which are crucial for understanding lithium ion behavior in various applications, including batteries and electrochemical devices (Nanda, 2016).
Solid Polymer Electrolytes for Lithium-Ion Conduction
Zhang et al. (2020) developed a solid polymer electrolyte using 1-vinylimidazole and oligo(ethylene oxide) methyl ether methacrylate to enhance lithium ion conductivity. This study is significant for advancing the development of all-solid-state lithium-ion batteries, a key area in energy storage technology (Zhang et al., 2020).
Ionic Liquids for Energy Storage Devices
Karuppasamy et al. (2020) synthesized a novel ionic liquid, 1-ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate), for use in nonaqueous liquid electrolytes in lithium-ion batteries. The study demonstrated high electrical conductivity and specific capacity, highlighting the potential of imidazolium-based ILs in high-performance lithium-ion batteries (Karuppasamy et al., 2020).
Solvation Structure of Lithium Ion in Ionic Liquids
Umebayashi et al. (2007) investigated the solvation structure of lithium ions in room-temperature ionic liquids containing imidazolium-based components. This research, utilizing Raman spectroscopy and DFT calculations, provides crucial insights into lithium ion solvation, important for various electrochemical applications (Umebayashi et al., 2007).
Liquid Crystals with Carboxylic Acid Functionalized Imidazolium Salts
Lin et al. (2011) studied carboxylic acid functionalized imidazolium salts and their application in liquid crystals. These findings are significant in the field of materials science, especially for the design of advanced liquid crystal displays and optical devices (Lin et al., 2011).
Safety and Hazards
特性
IUPAC Name |
lithium;2-bromo-3-ethylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2.Li/c1-2-9-4(5(10)11)3-8-6(9)7;/h3H,2H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIHSXLFZHNTCG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN1C(=CN=C1Br)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrLiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-44-4 |
Source


|
| Record name | lithium 2-bromo-1-ethyl-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)

![N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2396782.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)



![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)


![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
